Triple Monoamine Transporter Inhibition Potency: 4,4'-DMAR vs. 4-MAR and MDMA
4,4'-DMAR inhibits all three monoamine transporters with sub-micromolar potency (IC50 < 1 μM for DAT, NET, and SERT), exceeding the potency of MDMA and displaying a fundamentally different selectivity profile compared to 4-methylaminorex (4-MAR) [1]. In direct head-to-head assays using human embryonic kidney (HEK) 293 cells transfected with human transporters, 4,4'-DMAR potently inhibited DAT, NET, and SERT, whereas 4-MAR preferentially inhibited NET and DAT with minimal serotonergic activity [1]. MDMA, a benchmark serotonergic releaser, exhibited an IC50 > 1 μM for DAT inhibition, making 4,4'-DMAR a more potent inhibitor across all three transporters [1].
| Evidence Dimension | Monoamine transporter uptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4,4'-DMAR: DAT IC50 < 1 μM; NET IC50 < 1 μM; SERT IC50 < 1 μM |
| Comparator Or Baseline | 4-MAR: NET and DAT inhibition only, minimal SERT; MDMA: DAT IC50 > 1 μM |
| Quantified Difference | 4,4'-DMAR inhibits SERT (IC50 < 1 μM), whereas 4-MAR shows no relevant SERT inhibition; 4,4'-DMAR more potent than MDMA at DAT |
| Conditions | HEK 293 cells stably transfected with human DAT, NET, or SERT; [³H]monoamine uptake inhibition assays |
Why This Matters
For researchers requiring a compound with balanced triple monoamine transporter inhibition—distinct from the NET/DAT-selective profile of 4-MAR—4,4'-DMAR is the only aminorex analog that provides sub-micromolar SERT activity, enabling studies of serotonergic contributions to stimulant effects.
- [1] Rickli A, Kolaczynska K, Hoener MC, Liechti ME. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR. Neurotoxicology. 2019;72:95-100. doi:10.1016/j.neuro.2019.02.011 View Source
